GPER/GPR30 Antagonist Activity vs. Agonist G-1
This compound is annotated in curated bioactivity databases (ChEMBL/BindingDB) as exhibiting antagonist activity at GPR30 in human SKBr3 breast cancer cells, measured via inhibition of calcium mobilization, in contrast to the structurally isomeric G-1 (C21H18BrNO3; cyclopenta[c]quinoline core) which acts as a potent GPR30 agonist (Ki = 11 nM, EC50 = 2 nM) [1]. This functional switch from agonism to antagonism, driven solely by scaffold topology differences despite identical molecular formulae, is a critical differentiator for researchers needing to block GPER-mediated signalling.
| Evidence Dimension | Functional Activity at GPER/GPR30 |
|---|---|
| Target Compound Data | Antagonist (Inhibition of calcium mobilization in SKBr3 cells) |
| Comparator Or Baseline | G-1 (CAS 881639-98-1): Agonist; Ki = 11 nM, EC50 = 2 nM |
| Quantified Difference | Functional switch: Antagonist profile vs. potent agonist activity |
| Conditions | Human SKBr3 breast cancer cell line; estrogen-mediated calcium mobilization assay |
Why This Matters
The antagonist vs. agonist differentiation is fundamental for experimental design; using the wrong regioisomer (G-1) would activate rather than block GPR30-mediated signalling, leading to incorrect biological conclusions.
- [1] ChEMBL/BindingDB. ChEMBL_648800 (CHEMBL1220639). Antagonist activity at GPR30 in human SKBr3 cells assessed as inhibition of calcium mobilization. Retrieved from BindingDB Assay Summary. View Source
